Product packaging for N,N-Dimethyldecylamine(Cat. No.:CAS No. 1120-24-7)

N,N-Dimethyldecylamine

Cat. No.: B127454
CAS No.: 1120-24-7
M. Wt: 185.35 g/mol
InChI Key: YWWNNLPSZSEZNZ-UHFFFAOYSA-N
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Description

Significance and Research Context of Tertiary Alkylamines in Scientific Inquiry

Tertiary alkylamines are a class of organic compounds characterized by a nitrogen atom bonded to three alkyl groups. Their unique structure, which often includes a lone pair of electrons on the nitrogen atom, imparts a range of chemical functionalities that are of significant interest to researchers. These compounds are widely studied for their roles as catalysts, directing groups in chemical reactions, and as building blocks for more complex molecules. acs.orgthegauntgroup.com The ability of tertiary alkylamines to participate in nucleophilic substitution reactions and to form quaternary ammonium (B1175870) salts makes them versatile tools in synthetic chemistry. mdpi.com Recent research has focused on developing novel methods for their synthesis, including transition-metal catalysis and photoinduced reactions, highlighting their importance in creating structurally diverse and bioactive molecules. caltech.educam.ac.uk The study of tertiary alkylamines also extends to their interactions with other molecules and their behavior in different chemical environments, which is crucial for applications in materials science and nanotechnology.

Scope of Academic Investigation into N,N-Dimethyldecylamine and its Derivatives

Academic research on this compound primarily focuses on its utility as a synthetic intermediate and its role in the formation of advanced materials. chemicalbook.com Investigations have explored its use in the preparation of specialized chemical structures, such as quaternary ammonium compounds and functionalized mesoporous organosilicas. chemicalbook.com As a tertiary amine, it serves as a precursor for the synthesis of its corresponding N-oxide, a compound with distinct surfactant properties that is also a subject of academic study. medchemexpress.com Furthermore, research has delved into its application as a capping agent in the synthesis of nanoparticles, where it influences the stability and morphology of the resulting particles. nih.govacs.org The academic inquiry into this compound and its derivatives is driven by the desire to understand and harness their chemical properties for the development of new materials and technologies.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound based on available scientific data.

PropertyValue
Molecular Formula C₁₂H₂₇N
Molecular Weight 185.35 g/mol nih.gov
Appearance Light yellow, clear liquid chemicalbook.com
Boiling Point 234 °C chemicalbook.comsigmaaldrich.com
Density 0.778 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Refractive Index n20/D 1.431 chemicalbook.comsigmaaldrich.com
Flash Point 92 °C (closed cup) sigmaaldrich.com
Vapor Pressure 0.0649 mmHg at 25°C innospk.com

Synthesis of this compound

Several methods for the synthesis of this compound have been reported in academic and patent literature. A common approach involves the reaction of 1-decanol (B1670082) with dimethylamine (B145610). Another method describes the synthesis from N,N-Dimethylcapramide. chemicalbook.com A patented process outlines a method for synthesizing this compound from tetrapropylene and hydrocyanic acid. google.com This process is noted for extending the industrial chain of propylene (B89431) downstream products to fine chemical products. google.com Additionally, a simple methylation reaction can convert N-methyldecylamine to this compound. chemicalbook.com

PrecursorsReagents/CatalystsReaction Conditions
N,N-dimethyldecylamide, DMA, H₂CuCr catalyst250°C, 10 bars chemicalbook.com
Tetrapropylene, Hydrocyanic AcidSulfuric acid or fuming sulfuric acidNot specified google.com
N-methyldecylamineMethylating agentNot specified chemicalbook.com
N,N-dimethyldodecylamine, t-butyl hydroperoxide, vanadium oxyacetylacetonate, t-butyl alcoholNot applicableNot specified chemicalbook.com

Academic Research and Applications

Role as a Precursor in Chemical Synthesis

This compound is a versatile precursor in the synthesis of various other chemical compounds. It is used to prepare emodin (B1671224) quaternary ammonium salt derivatives, which have been investigated as potential anticancer agents. chemicalbook.com It also serves as a reactant in the synthesis of Benzyldecyldimethylammonium chloride, a known biocide. chemicalbook.com

Application in the Formation of Advanced Materials

The compound has found applications in materials science. It has been used for the pore expansion of aminopropyl-functionalized ethane-bridged bifunctional periodic mesoporous organosilicas (APEPMOs) and monodisperse phenylene-bridged organosilica spheres. chemicalbook.comsigmaaldrich.com Furthermore, it is utilized in the preparation of a stationary phase (QA C10) that has a quaternary ammonium group embedded between a propyl and a decyl chain. chemicalbook.comsigmaaldrich.com In a different application, N,N-dimethyldodecylamine, a closely related compound, has been used to functionalize microcrystalline cellulose (B213188) for the removal of Congo Red dye from aqueous solutions. ncsu.edu

Derivatives of this compound in Academic Research

This compound N-oxide

A significant derivative of this compound is its N-oxide, this compound N-oxide. This compound is an organic compound belonging to the family of amine oxides and is often used as a surfactant and cleaning agent. medchemexpress.com

This compound N-oxide can be synthesized from this compound. It is known to have properties that lower surface tension and increase solubility. medchemexpress.com It is also used as a foam booster in detergent formulations. acs.org

Academic research on this compound N-oxide often focuses on its behavior in solution and its interactions with other molecules. Studies have investigated its impact on the crystallization of other surfactants, such as sodium dodecyl sulfate (B86663) (SDS), which is relevant to the stability of detergent products at low temperatures. researchgate.networktribe.com Research has also explored its interactions with proteins, for instance, its ability to unfold the globular protein β-lactoglobulin at concentrations above its critical micelle concentration. acs.orgnih.gov Furthermore, it has been used in the synthesis of uniform silver nanowires, where it acts as both a reducing and capping agent. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27N B127454 N,N-Dimethyldecylamine CAS No. 1120-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyldecan-1-amine
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InChI

InChI=1S/C12H27N/c1-4-5-6-7-8-9-10-11-12-13(2)3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWNNLPSZSEZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1049566
Record name Decyldimethylamine
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Molecular Weight

185.35 g/mol
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Physical Description

Liquid
Record name 1-Decanamine, N,N-dimethyl-
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CAS No.

1120-24-7
Record name Dimethyldecylamine
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Record name N,N-Dimethyl-N-decylamine
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Record name N,N-Dimethyldecylamine
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Record name 1-Decanamine, N,N-dimethyl-
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Record name Decyldimethylamine
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Record name Decyldimethylamine
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Record name N,N-DIMETHYL-N-DECYLAMINE
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Synthetic Methodologies and Chemical Transformations of N,n Dimethyldecylamine

Advanced Synthesis Routes for N,N-Dimethyldecylamine

Catalytic hydrogenation represents a prominent method for the synthesis of this compound, typically involving the reduction of N,N-dimethyldecanamide. This process is highly dependent on the catalytic system employed and the optimization of reaction conditions to maximize yield and selectivity.

The use of a nickel catalyst supported on gamma-alumina (Ni/γ-Al2O3) has been investigated for the catalytic hydrogenation of N,N-dimethyldodecylamide, a close structural analog of N,N-dimethyldecanamide. semanticscholar.orgresearchgate.net The principles of this catalytic system are directly applicable to the synthesis of this compound. The Ni/γ-Al2O3 catalyst is typically prepared by the reduction of a nickel oxide precursor (NiO/γ-Al2O3). semanticscholar.orgresearchgate.net When this reduction is carried out in an autoclave, the resulting catalyst exhibits a higher surface area and greater nickel dispersion. semanticscholar.orgresearchgate.net These physical characteristics contribute to enhanced catalytic activity and stability, with a reduced tendency for coke formation. semanticscholar.orgresearchgate.net In this system, hydrogen gas serves a dual role as both a reactant in the hydrogenation process and a reducing agent for the in-situ formation of the active nickel catalyst from its oxide precursor. semanticscholar.orgresearchgate.net

Table 1: Optimized Conditions for Catalytic Hydrogenation
ParameterConditionResult
CatalystNi/γ-Al2O3 (reduced in-situ)Conversion: 98.0% Selectivity: 99.0% Yield: 97.1%
SubstrateN,N-Dimethyldodecylamide
Key StrategyIntroduction of dimethylamine (B145610)
ReactantHydrogen Gas

Note: Data is for the synthesis of N,N-dimethyldodecylamine, a close analog of this compound. semanticscholar.orgresearchgate.net

The synthesis of this compound can also be approached through the N-alkylation of decylamine (B41302) or the alkylation of dimethylamine. Direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds. masterorganicchemistry.comwikipedia.org However, this approach is often complicated by a lack of selectivity. masterorganicchemistry.comwikipedia.org The reaction of a primary amine, such as decylamine, with a methylating agent like methyl iodide, can lead to the formation of the secondary amine (N-methyldecylamine) and the desired tertiary amine (this compound). The product amine is often more nucleophilic than the starting amine, leading to further reaction. masterorganicchemistry.com This can result in over-alkylation, producing a quaternary ammonium (B1175870) salt. masterorganicchemistry.comwikipedia.org

Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the tertiary amine. Using a large excess of the amine relative to the alkylating agent can help to minimize over-alkylation, but this can be inefficient in terms of reactant usage.

Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for the synthesis of amines, including this compound. wikipedia.orgyoutube.com This pathway involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com

To synthesize this compound via this route, decanal (B1670006) would be reacted with dimethylamine. The initial reaction forms an iminium ion intermediate, which is then reduced. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) being a common choice due to its ability to selectively reduce the iminium ion in the presence of the starting aldehyde. koreascience.kr Other reducing agents, such as borohydride (B1222165) exchange resin (BER), have also been reported as effective, less toxic alternatives to sodium cyanoborohydride. koreascience.kr

A classic and efficient multi-step synthesis for the methylation of primary and secondary amines is the Eschweiler-Clarke reaction. wikipedia.orgjk-sci.comname-reaction.com This reaction provides a direct route to this compound starting from decylamine. The process involves treating the primary amine with excess formaldehyde (B43269) and formic acid. wikipedia.orgjk-sci.comname-reaction.com

The mechanism proceeds through the initial formation of an imine from the reaction of decylamine with formaldehyde. wikipedia.org The formic acid then acts as a hydride donor, reducing the imine to the secondary amine, N-methyldecylamine, with the concurrent release of carbon dioxide, which drives the reaction to completion. wikipedia.orgname-reaction.com Since the secondary amine is also reactive under these conditions, it undergoes a second methylation step, reacting with another molecule of formaldehyde to form an iminium ion. wikipedia.org This iminium ion is subsequently reduced by formic acid to yield the final product, this compound. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it does not proceed to the formation of quaternary ammonium salts, as a tertiary amine cannot form a new imine or iminium ion with formaldehyde. wikipedia.org

Table 2: Comparison of Synthetic Pathways to this compound
Synthetic RouteStarting MaterialsKey Reagents/CatalystsAdvantagesChallenges
Catalytic HydrogenationN,N-DimethyldecanamideH₂, Ni/γ-Al₂O₃High yield and selectivity with optimizationPotential for side reactions (hydrogenolysis)
AlkylationDecylamine and a methylating agentMethyl halide (e.g., CH₃I)Direct C-N bond formationLack of selectivity, risk of over-alkylation
Reductive AminationDecanal, DimethylamineReducing agent (e.g., NaBH₃CN)Good yields, versatileRequires a suitable reducing agent
Eschweiler-Clarke ReactionDecylamineFormaldehyde, Formic acidHigh yield, avoids quaternary salt formationUse of excess reagents

Catalytic Hydrogenation Pathways and Reaction Optimization

Derivatization to this compound N-oxide (DDAO)

The conversion of this compound, a tertiary amine, into its corresponding N-oxide, DDAO, is a principal chemical transformation. This is typically achieved through oxidation, a process that can be conducted using various methods to introduce an oxygen atom onto the nitrogen atom.

Catalytic oxidation represents an efficient pathway for the synthesis of DDAO, often providing higher reaction rates and selectivity compared to uncatalyzed methods.

Layered double hydroxides (LDHs), also known as anionic clays, have emerged as effective catalysts in oxidation reactions. nih.gov These materials, with a general formula of [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻ₓ/ₙ)·mH₂O, possess a unique structure that is beneficial for catalysis. mdpi.com One of the most efficient methods for synthesizing DDAO involves catalytic oxidation using LDHs. Specifically, Mg-Al hydrotalcite catalysts that have been intercalated with tert-butoxide anions (Mg-Al-O-t-Bu) are employed to accelerate the N-oxidation of tertiary amines like this compound. The use of LDH-derived mixed oxides as catalysts is advantageous due to the high dispersion of active metal cations, large surface areas, and thermal stability, which positively impact their catalytic performance. researchgate.net

Table 1: LDH Catalyst System for DDAO Synthesis

Catalyst TypeComposition DetailRole in Reaction
Layered Double Hydroxide (LDH)Mg-Al hydrotalcite intercalated with tert-butoxide (Mg-Al-O-t-Bu)Accelerates the N-oxidation of this compound

The mechanism of LDH-catalyzed N-oxidation of this compound proceeds through a two-step pathway involving electrophilic oxygen transfer.

Formation of Reactive Intermediates : The process begins with the reaction of hydrogen peroxide (H₂O₂) with the tert-butoxide anions present within the catalyst structure. This reaction generates reactive hydroperoxide (HOO⁻) species.

Electrophilic Oxygen Transfer : The newly formed hydroperoxide species then interacts with a nitrile additive, such as benzonitrile. This interaction forms a peroxycarboximidic acid intermediate. This intermediate is the key oxygen carrier, delivering an electrophilic oxygen atom to the nucleophilic nitrogen atom of this compound, which results in the formation of DDAO. The concept of an electron-deficient oxygen atom acting as a potent electrophile is a key principle in such oxidation reactions. chemicalforums.com

DDAO can also be synthesized without a catalyst through direct oxidation with hydrogen peroxide. This method involves reacting this compound with an aqueous solution of hydrogen peroxide under controlled temperature conditions. journalijar.com The reaction is typically conducted at temperatures ranging from 60–80°C for a duration of 4–6 hours. Stoichiometric amounts of hydrogen peroxide are used to ensure the complete oxidation of the tertiary amine.

Table 2: Uncatalyzed DDAO Synthesis Parameters

ParameterValue/ConditionReference
Oxidizing AgentHydrogen Peroxide (H₂O₂)
Temperature60–80°C
Reaction Time4–6 hours
Reaction Order (Amine)First-order semanticscholar.org
Reaction Order (H₂O₂)3/2-order semanticscholar.org

For research applications that demand high-purity DDAO (e.g., ≥98%), optimization of the synthesis and purification processes is crucial. Achieving high purity requires minimizing side reactions and effectively removing any unreacted starting materials, byproducts, and residual oxidants. nih.gov

Post-synthesis, the crude DDAO product is subjected to rigorous purification procedures. Common methods include vacuum distillation or recrystallization. For removing trace impurities, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or ion-exchange chromatography are highly effective. The optimization process involves a careful balance of reaction conditions to maximize yield while ensuring the final product meets stringent purity standards required for sensitive research applications.

Catalytic Oxidation Methods for DDAO Synthesis

Conversion to Quaternary Ammonium Salts (QAS) and Related Cationic Compounds

This compound is a key precursor in the synthesis of various quaternary ammonium salts (QAS), which are cationic compounds with a wide range of industrial uses. nbinno.comchemicalbook.com The conversion of a tertiary amine into a QAS is typically accomplished through the Menschutkin reaction. mdpi.com This reaction involves the alkylation of the tertiary amine with an alkyl halide. mdpi.comquora.com

In this Sₙ2 reaction, the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. mdpi.com This process results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the halide serving as the counter-ion. quora.com A notable example is the synthesis of the biocide Benzyldecyldimethylammonium chloride (BDDAC), where this compound is reacted with benzyl (B1604629) chloride. nbinno.comchemicalbook.com

Table 3: Synthesis of a Quaternary Ammonium Salt from this compound

Tertiary AmineAlkylating AgentResulting Quaternary Ammonium Salt
This compoundBenzyl chlorideBenzyldecyldimethylammonium chloride (BDDAC)

Reaction Mechanisms for QAS Formation from this compound and Related Amines

The formation of Quaternary Ammonium Salts (QAS) from the tertiary amine this compound is primarily achieved through the Menschutkin reaction. wikipedia.org This reaction involves the alkylation of a tertiary amine with an alkyl halide or other suitable alkylating agent. wikipedia.org The underlying mechanism for this transformation is a bimolecular nucleophilic substitution, commonly known as the SN2 reaction. mdpi.comresearchgate.net

In this SN2 mechanism, the this compound molecule acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of the alkylating agent (e.g., an alkyl halide like methyl iodide). This process is concerted, meaning the formation of the new nitrogen-carbon (N-C) bond occurs simultaneously with the breaking of the carbon-leaving group (e.g., C-I) bond. masterorganicchemistry.com

The reaction proceeds through a single transition state where the central carbon atom is pentacoordinate, adopting a trigonal bipyramidal geometry. masterorganicchemistry.com In this state, the nucleophile (the amine) and the leaving group are positioned 180° apart in a "backside attack" configuration. masterorganicchemistry.com The rate of the reaction is dependent on the concentration of both the tertiary amine and the alkylating agent, which is characteristic of a second-order kinetic profile. chemistrysteps.comresearchgate.net

Several factors influence the efficiency and rate of QAS formation:

Steric Hindrance: The SN2 mechanism is sensitive to steric bulk around the reaction center. For the alkylating agent, reactivity decreases significantly from methyl and primary halides to secondary halides, with tertiary halides being generally unreactive. masterorganicchemistry.comchemistrysteps.com

Leaving Group Ability: The nature of the leaving group on the alkylating agent is crucial. Alkyl iodides are more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides (I > Br > Cl). wikipedia.org

Solvent: The Menschutkin reaction is typically favored in polar aprotic solvents, which can solvate the forming ions and stabilize the charged transition state. mdpi.comresearchgate.net

While alkyl halides are traditional reagents, other alkylating agents can also be used, as detailed in the table below.

Alkylating AgentExampleGeneral ReactivityNotes
Alkyl IodidesMethyl Iodide (CH₃I)HighExcellent leaving group (I⁻) makes for a fast reaction. wikipedia.org
Alkyl BromidesEthyl Bromide (CH₃CH₂Br)ModerateCommonly used due to a balance of reactivity and cost. wikipedia.org
Alkyl ChloridesBenzyl Chloride (C₆H₅CH₂Cl)Low to ModerateLess reactive than bromides but effective, especially for benzylic systems. wikipedia.orgwikipedia.org
Dialkyl SulfatesDimethyl Sulfate (B86663) ((CH₃)₂SO₄)HighPotent and efficient alkylating agent.

Structural Design and Modification of QAS Derivatives for Targeted Research

The diverse applications of Quaternary Ammonium Salts necessitate the rational design and modification of their molecular structure to achieve targeted properties. The chemical flexibility of the quaternary ammonium platform allows for fine-tuning of its physicochemical and biological characteristics. youtube.com this compound serves as a valuable precursor, providing a C10 alkyl chain and a dimethylamino headgroup that can be further derivatized.

Key structural modifications and their impact on the properties of the resulting QAS are:

Alkyl Chain Length: The length of the alkyl chains attached to the nitrogen atom is a critical determinant of the compound's properties. For antimicrobial applications, an optimal chain length of 12 to 16 carbons is often cited as being most effective. mdpi.com The long hydrophobic tail, such as the decyl group from this compound, enhances the molecule's ability to interact with and disrupt bacterial cell membranes. However, if the chains become too long, a "cut-off effect" can be observed where water solubility decreases to a point that biological activity is diminished. researchgate.net

Introduction of Functional Groups: Incorporating specific functional groups (e.g., esters, amides, hydroxyls) into the alkyl chains can confer novel properties. For instance, designing QAS with ester linkages can render them susceptible to hydrolysis, leading to biodegradable surfactants that are more environmentally benign. This strategy is employed to create "cleavable" QAS that break down into less harmful components after use.

Variation of the Cationic Head Group: While this article focuses on derivatives of this compound, a broader design strategy involves altering the core amine structure itself, for example, by using heterocyclic amines like pyridine (B92270) or imidazole (B134444) to form pyridinium (B92312) or imidazolium (B1220033) salts. These modifications significantly alter the charge distribution, steric profile, and stability of the cation.

Choice of Counter-ion: The anion paired with the quaternary ammonium cation influences the salt's physical state, solubility, and thermal stability. Simple halides like chloride (Cl⁻) and bromide (Br⁻) are common, but more complex anions can be used to create QAS with specific properties, such as those used in ionic liquids.

The following interactive table summarizes how different structural modifications can be used to target specific research objectives.

Structural ModificationDesign StrategyTargeted Property/ApplicationExample Effect
Varying N-Alkyl Chain LengthIncrease chain length from C8 to C16Antimicrobial ActivityEnhances disruption of bacterial lipid membranes. mdpi.commdpi.com
Incorporating Functional GroupsIntroduce ester or carbonate linkagesBiodegradabilityCreates cleavable sites for chemical or enzymatic degradation.
Modifying SubstituentsAdd benzyl or other aryl groupsSurface Activity & Specific InteractionsCan improve surfactant properties or introduce specific binding capabilities.
Changing the Counter-ionReplace halide with methyl sulfate or tosylateSolubility & Thermal StabilityAffects the salt's melting point, crystallinity, and compatibility with different media. youtube.com

Through these synthetic strategies, QAS derived from precursors like this compound can be systematically optimized for use in fields ranging from materials science to the development of novel herbicides and antimicrobial agents. nih.govresearchgate.net

Precursor for Ionic Liquid Synthesis

This compound is a suitable precursor for the synthesis of a specific class of ionic liquids (ILs). auctoresonline.org Ionic liquids are salts with melting points below 100 °C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them valuable in various chemical applications. mdpi.comnih.gov The synthesis of ammonium-based ILs from this compound involves creating a quaternary ammonium cation with a long alkyl chain.

The synthetic process generally involves two key steps:

Quaternization: This step is identical to the Menschutkin reaction described previously (Section 2.3.1). This compound is reacted with an alkylating agent to form the quaternary ammonium cation. For example, reaction with methyl chloride would yield N,N,N-trimethyl-N-decylammonium chloride. The C10 chain from the original amine imparts significant hydrophobicity to the resulting cation.

Anion Exchange (Metathesis): The initial product from the quaternization step (often a halide salt) may not have a sufficiently low melting point to be classified as an ionic liquid. Therefore, a subsequent anion exchange step is performed. mdpi.com The halide anion is replaced with a more complex, charge-delocalized anion, which disrupts the crystal lattice formation and lowers the melting point. Common anions used for this purpose include tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and bis(trifluoromethanesulfonyl)imide (NTf₂⁻). mdpi.comresearchgate.net

The properties of the final ionic liquid are determined by the combination of both the cation and the anion. The N,N-dimethyldecyl-based cation contributes to specific characteristics:

Hydrophobicity: The long decyl chain increases the nonpolar character of the cation, which can influence its miscibility with water and organic solvents.

Steric Bulk: The size and shape of the cation affect the viscosity and density of the ionic liquid.

The choice of anion has a profound impact on the final properties of the IL, as detailed in the table below.

AnionFormulaTypical Effect on IL Properties
TetrafluoroborateBF₄⁻Moderate viscosity, often water-miscible. Can be sensitive to hydrolysis. nih.govmdpi.com
HexafluorophosphatePF₆⁻Higher thermal and electrochemical stability, generally water-immiscible (hydrophobic). researchgate.net
Bis(trifluoromethanesulfonyl)imide[(CF₃SO₂)₂N]⁻ or [NTf₂]⁻Low viscosity, high thermal stability, highly hydrophobic. mdpi.comenea.it
MethanesulfonateCH₃SO₃⁻Often results in ILs with higher melting points and viscosity, typically hydrophilic. mdpi.com

By strategically selecting the alkylating agent in the first step and the anion for the metathesis reaction, a wide range of ionic liquids with tailored properties can be synthesized from the this compound precursor. auctoresonline.org

Biological Activity and Mechanistic Investigations

Antimicrobial Action of N,N-Dimethyldecylamine and its Derivatives

The antimicrobial properties of this compound and its derivatives, particularly its N-oxide form and related quaternary ammonium (B1175870) salts (QAS), are primarily attributed to their ability to disrupt microbial cell structures. This action is largely focused on the cell membrane, leading to a cascade of events that result in cell death.

The fundamental mechanism of antimicrobial action for this compound and its related compounds is the compromising of the microbial cell membrane's integrity. This process involves a series of physicochemical interactions that lead to the loss of essential cellular functions.

This compound and its derivatives, being amphiphilic molecules, interact with the lipid bilayer of microbial cell membranes. ill.eu The hydrophobic alkyl chain, in this case, the decyl group, penetrates the hydrophobic core of the membrane, while the polar head group (the dimethylamine (B145610) or its oxidized/quaternized form) interacts with the charged surface of the phospholipids. nih.gov This insertion disrupts the ordered structure of the lipid bilayer. ill.eunih.gov Studies on the N-oxide derivative, N,N-Dimethyldodecylamine N-oxide (a close structural analog), have shown that it integrates into the cell membrane, which can lead to a decrease in bilayer thickness and a corresponding increase in the area per lipid molecule. ill.eu This disruption of the lipid-protein interactions within the membrane is a key step in its antimicrobial action. The initial stage of this interaction involves the electrostatic attraction between the positively charged head group of the molecule and the negatively charged components of microbial membranes, such as phospholipids. nih.govmdpi.com

The disruption of the membrane's lipid bilayer by this compound and its derivatives leads to significant alterations in membrane permeability and ultimately, cytolytic effects. ill.eusemanticscholar.org The integration of these compounds into the membrane leads to the formation of pores or other structural defects, causing increased permeability. This results in the leakage of essential low-molecular-weight intracellular components, such as potassium ions (K+) and other metabolites, from the cytoplasm. nih.govasm.orgmdpi.com This loss of ionic gradients and essential molecules disrupts the cell's osmotic balance and metabolic functions, leading to cell lysis and death. ill.eunih.gov Studies on related amine oxides have demonstrated that at growth-inhibiting concentrations, they can induce the rapid lysis of even osmotically stabilized protoplasts, indicating a direct and potent effect on the membrane itself. nih.govasm.org

The antimicrobial efficacy of this compound and its derivatives is significantly influenced by the length of the alkyl chain and the charge density of the molecule. nih.govsemanticscholar.orgnih.govasm.org Generally, an increase in the length of the hydrophobic alkyl chain enhances antimicrobial activity up to an optimal length. nih.govnih.govresearchgate.net For many amine oxides and quaternary ammonium compounds, this optimal length is often between 10 and 14 carbon atoms. acs.orgacs.orgnih.gov Chains that are too short may not effectively penetrate the lipid bilayer, while excessively long chains can lead to decreased water solubility and may aggregate, reducing their availability to interact with microbial cells. nih.govgovinfo.gov

A study on gemini (B1671429) quaternary ammonium salts derived from this compound showed that the derivative with two decyl chains was the most active against the tested pathogens compared to those with shorter chains (hexyl and octyl). nih.govsemanticscholar.org This highlights the importance of the hydrophobic character in membrane disruption. nih.gov

Charge density also plays a crucial role. A higher positive charge density on the molecule can enhance the initial electrostatic attraction to the negatively charged microbial cell surface, which is a prerequisite for membrane disruption. govinfo.govrsc.org However, there is an optimal balance, as an excessively high charge density might be counteracted by other factors. For some quaternary ammonium polymers, the surface charge density was found to decrease with increasing alkyl chain length. mdpi.com

Minimum Inhibitory Concentrations (MIC) of Gemini Quaternary Ammonium Salts (QAS) with Varying Alkyl Chains
CompoundAlkyl Chain LengthMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. C. glabrata
QAS with hexyl groupsC6>4000>4000>4000>4000
QAS with octyl groupsC8128204810241024
QAS with decyl groups (derived from this compound)C108323216

This compound derivatives, particularly quaternary ammonium salts, have demonstrated a broad spectrum of antimicrobial activity. nih.govsemanticscholar.orgasm.org This includes effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govmdpi.comsemanticscholar.org

For instance, gemini quaternary ammonium salts derived from this compound have shown significant activity against the Gram-positive bacterium Staphylococcus aureus (including clinical isolates), the Gram-negative bacterium Escherichia coli, and the yeasts Candida albicans and Candida glabrata. nih.govsemanticscholar.org Other studies on related amine oxides have also reported inhibitory effects on the growth of Bacillus cereus and various filamentous fungi. nih.govasm.org The combination of N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides has also shown activity against yeasts and enveloped viruses. nih.govasm.org

Spectrum of Antimicrobial Activity of this compound Derivatives
Microorganism TypeExamples of Susceptible MicroorganismsReference
Gram-positive BacteriaStaphylococcus aureus, Bacillus cereus nih.govsemanticscholar.orgnih.govasm.org
Gram-negative BacteriaEscherichia coli nih.govsemanticscholar.org
Fungi (Yeasts)Candida albicans, Candida glabrata, Saccharomyces cerevisiae nih.govsemanticscholar.orgnih.govasm.org
Fungi (Filamentous)Various species nih.govasm.org
Viruses (Enveloped)Activity demonstrated by related compound mixtures nih.govasm.org

The primary target of this compound and its derivatives is the cytoplasmic membrane, leading to its disorganization. nih.govasm.org This initial damage triggers a cascade of secondary effects on cellular processes. Following membrane permeabilization, there is a notable inability of cells to carry out critical metabolic functions. For example, in Saccharomyces cerevisiae treated with a related amine oxide, cells were unable to oxidize or ferment glucose. nih.govasm.org

Furthermore, the functions of isolated yeast mitochondria have been shown to be impaired by these compounds. nih.govasm.org In growing Escherichia coli cells, N,N-dimethyldodecylamine (a close analog) caused the cessation of the intracellular synthesis of cell wall precursors. mdpi.com While a specific interaction with a single enzyme is not the primary mode of action, the widespread disruption of membrane integrity and the resulting loss of cofactors and ionic gradients effectively inhibit numerous membrane-associated enzymatic activities and metabolic pathways. nih.govasm.orgmdpi.com

Membrane Disruption Mechanisms in Microorganisms

Cytotoxicity and Cellular Interactions in Eukaryotic Systems

This compound and its derivatives, such as N,N-dimethyldodecylamine N-oxide (DDAO), have been the subject of research to understand their interactions with eukaryotic cells, revealing mechanisms of cytotoxicity and potential for selective toxicity.

Studies on mammalian cells, such as rat thymocytes, have been conducted to characterize the cytotoxic effects of related compounds like N,N-dimethyldodecylamine-N-oxide (DDAO). nii.ac.jp These investigations have focused on several key cellular parameters that are indicative of cellular health and response to chemical stressors.

The balance of intracellular ions like calcium (Ca²⁺) and zinc (Zn²⁺) is crucial for a multitude of cellular processes, and its disruption can lead to cytotoxic events. Research has shown that exposure of rat thymocytes to 100 μM of DDAO can lead to a slight but significant increase in intracellular Ca²⁺ and Zn²⁺ levels. nii.ac.jp However, at lower concentrations of 30 μM or less, no significant effects were observed. nii.ac.jp

The dysregulation of calcium and zinc homeostasis is a known factor in neurotoxicity and can be influenced by various substances. mdpi.com For instance, depolarization of cells with potassium chloride, which increases intracellular Ca²⁺, can exacerbate zinc-induced neurotoxicity. mdpi.com Conversely, blockers of L-type Ca²⁺ channels can attenuate this toxicity. mdpi.com This highlights the intricate relationship between different ion concentrations within the cell. The maintenance of low cytosolic free zinc ion concentrations, typically in the picomolar range, is managed by a complex system of zinc-binding proteins and transporters. rsc.org Disruptions to this system can lead to transient changes in zinc levels, a process known as zinc muffling, which can have signaling functions but also potentially lead to cytotoxicity if not properly regulated. rsc.org

Cellular nonprotein thiols, with glutathione (B108866) being a primary example, are vital for protecting cells from oxidative stress and damage caused by reactive chemical species. nih.gov The level of these thiols can be an indicator of cellular stress. In studies with rat thymocytes, DDAO at a concentration of 100 μM was found to cause a slight but statistically significant increase in the cellular content of nonprotein thiols. nii.ac.jp No significant changes were noted at concentrations of 30 μM or lower. nii.ac.jp The addition of nonprotein thiols can enhance the enzymatic reduction of certain compounds, while their depletion can increase cytotoxicity. nih.gov This suggests that the observed increase in nonprotein thiols in response to DDAO may be a protective cellular mechanism.

Exposure to sufficiently high concentrations of DDAO has been shown to induce cell lethality in rat thymocytes. nii.ac.jp At 100 μM, a slight but significant increase in cell death was observed. nii.ac.jp This cytotoxic effect is concentration-dependent, with no significant lethality observed at 30 μM or less. nii.ac.jp The mechanisms of cell death induced by such compounds can be complex, potentially involving apoptosis through mitochondria-dependent pathways. google.com This can be triggered by the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors. google.com

The metabolic state of the cell is also impacted. For instance, in yeast, a related compound, 4-dodecylmorpholine-N-oxide, was found to be lethal to vegetative cells by causing the release of intracellular potassium ions and inhibiting the cells' ability to oxidize or ferment glucose. researchgate.net This points to a disruption of fundamental metabolic pathways as a key component of the cytotoxic action.

Table 1: Effects of N,N-dimethyldodecylamine-N-oxide (DDAO) on Rat Thymocytes

Parameter Concentration Observation
Intracellular Ca²⁺ Level 100 μM Slight, significant increase nii.ac.jp
≤ 30 μM No significant effect nii.ac.jp
Intracellular Zn²⁺ Level 100 μM Slight, significant increase nii.ac.jp
≤ 30 μM No significant effect nii.ac.jp
Cellular Nonprotein Thiol Content 100 μM Slight, significant increase nii.ac.jp
≤ 30 μM No significant effect nii.ac.jp
Cell Lethality 100 μM Slight, significant increase nii.ac.jp
≤ 30 μM No significant effect nii.ac.jp

This compound and its derivatives can interact with subcellular organelles, with the lysosome being a notable target. Lysosomes are acidic organelles essential for cellular degradation and recycling processes. researchgate.net The acidic environment of lysosomes is crucial for the function of their hydrolytic enzymes.

Some research suggests that certain amine oxides may induce lysosomal-associated cell death. researchgate.net Extracellular acidosis, a condition often found in the microenvironment of solid tumors, can lead to profound dysregulation of lysosomal function. nih.gov While direct studies on this compound's effect on lysosomal acidification are not extensively detailed in the provided context, the interaction of similar compounds with endosomal and lysosomal membranes is a known phenomenon. aps.org For instance, the stability of DNA-gemini surfactant complexes can be challenged by the negatively charged endosomal and lysosomal membranes. aps.org This interaction can potentially perturb these membranes. aps.org

A significant area of interest is the selective toxicity of compounds like this compound, exhibiting higher toxicity towards microbial cells than mammalian cells. This selectivity is crucial for their potential application as antimicrobial agents.

The basis for this selective toxicity lies in the differences in the lipid composition of cell membranes. nih.gov Eukaryotic (mammalian) cell membranes are generally rich in zwitterionic lipids like phosphatidylcholines. nih.gov In contrast, bacterial cell membranes contain a higher proportion of negatively charged anionic lipids. nih.gov This results in a more positive membrane potential in eukaryotic cells compared to prokaryotic cells, leading to a preferential adsorption of cationic compounds, such as quaternary ammonium compounds (QACs), onto bacterial membranes. nih.gov

Amphiphilic compounds, which possess both hydrophilic and hydrophobic properties, can effectively interact with both polar and nonpolar molecules, allowing them to disrupt bacterial membranes. nih.gov For example, certain copolyoxetanes with quaternary ammonium groups have demonstrated high antimicrobial effectiveness against bacteria like E. coli, S. aureus, and P. aeruginosa, while exhibiting low toxicity towards human fibroblast cells. nih.gov This selectivity is a key attribute for developing safe and effective antimicrobial agents. Some peptide dendrimers have also shown high activity against a range of bacteria with low cytotoxicity towards human keratinocyte cells. nih.gov

Effects on Mammalian Cells and Alterations in Cellular Parameters

Role in Plant Biology and Root Morphogenesis

Certain long-chain N,N-dimethyl-amines, which are produced by plant-associated bacteria, have been identified as potent modulators of plant growth and development. nih.govresearchgate.net These rhizobacterial amino lipids can act as signaling molecules, influencing key functional traits in plants such as root architecture. nih.govresearchgate.net

Research on N,N-dimethyl-hexadecylamine (C16-DMA or DMHDA), a longer-chain relative of this compound, has provided significant insights into how this class of molecules affects plant root systems. nih.govresearchgate.net Studies using the model plant Arabidopsis thaliana have shown that the bioactivity of these N,N-dimethyl-amines is related to the length of their acyl chain. nih.govresearchgate.netresearchgate.net

Exposure of Arabidopsis seedlings to C16-DMA leads to significant changes in root architecture. nih.govresearchgate.net Specifically, it inhibits the growth of the primary root by affecting both cell division and cell elongation in the root meristem. researchgate.netresearchgate.net While primary root growth is repressed, C16-DMA simultaneously promotes the formation of lateral roots and increases the growth and density of root hairs. nih.govresearchgate.net At the cellular level, concentrations of C16-DMA that inhibit root growth were found to alter cell size and division, leading to an increase in cell tissue layers in the meristem and a widening of the root. researchgate.netnih.gov This compound also triggered the division of quiescent center cells, a process correlated with the repression of key root development transcription factors such as SHORT ROOT (SHR), SCARECROW (SCR), and PLETHORA 1 (PLT1). researchgate.netnih.gov

Table 1: Effects of N,N-dimethyl-hexadecylamine (C16-DMA) on Arabidopsis thaliana Root Architecture

Parameter Observed Effect Reference(s)
Primary Root Growth Inhibition nih.gov, researchgate.net, researchgate.net
Primary Root Cell Division Affected/Reduced researchgate.net, researchgate.net
Primary Root Cell Elongation Affected/Reduced researchgate.net
Lateral Root Formation Promoted nih.gov, researchgate.net
Root Hair Growth & Density Promoted nih.gov, researchgate.net
Root Meristem Altered cell size and division, causing root widening researchgate.net, nih.gov
Quiescent Center Cells Division triggered researchgate.net, nih.gov

The effects of N,N-dimethyl-amines on root development are not isolated but are integrated with the plant's endogenous hormonal signaling networks. nih.gov Extensive research has demonstrated that the modulation of root architecture by N,N-dimethyl-hexadecylamine (C16-DMA) occurs through crosstalk with the jasmonic acid (JA) signaling pathway. nih.govresearchgate.netresearchgate.net Jasmonic acid is a phytohormone critically involved in regulating plant responses to stress and modulating development. nih.govmdpi.com

Molecular evidence for this crosstalk includes the finding that C16-DMA induces the expression of the JA-responsive gene marker pLOX2:uidA in Arabidopsis seedlings. nih.govresearchgate.net Furthermore, plant mutants with defects in JA biosynthesis or perception (such as jar1, coi1-1, and myc2) are compromised in their responses to C16-DMA, indicating that a functional JA pathway is necessary for the compound's full effect. nih.govresearchgate.net Later studies confirmed that exposure to C16-DMA (DMHDA) activates the expression of other JA-related reporter genes, including JAZ1/TIFY10A-GFP and JAZ10pro::JAZ10-GFP. nih.gov This suggests that the observed halt in primary root growth may be linked to the activation of a defense reaction, which could be an adaptive response to protect roots from biotic stress. nih.gov Notably, these effects on root architecture appear to occur independently of the auxin signaling pathway. nih.govresearchgate.net

Table 2: Molecular Evidence for Crosstalk between C16-DMA and Jasmonic Acid (JA) Signaling

Molecular Marker/Mutant Observation Implication Reference(s)
pLOX2:uidA (JA-responsive reporter) Expression induced by C16-DMA C16-DMA activates the JA signaling pathway nih.gov, researchgate.net
JAZ1/TIFY10A-GFP (JA-related reporter) Expression activated by C16-DMA Confirms activation of JA signaling components nih.gov
JAZ10pro::JAZ10-GFP (JA-related reporter) Expression activated by C16-DMA Confirms activation of JA signaling components nih.gov
JA-related mutants (jar1, coi1-1, myc2) Showed compromised responses to C16-DMA A functional JA pathway is required for the root phenotype nih.gov, researchgate.net
Auxin-related mutants Root architectural changes occur similarly to wild-type The effects of C16-DMA are independent of auxin signaling nih.gov, researchgate.net

Effects on Root Cell Division and Elongation

Research into the bioactivity of this compound (C10-DMA) and related N,N-dimethyl-amines has revealed their role in modulating plant root development, specifically by influencing primary root growth through effects on cell division and elongation. researchgate.netnih.gov Studies utilizing Arabidopsis thaliana as a model system have shown that the impact of these aminolipids on root architecture is dependent on the length of their acyl chain. researchgate.netnih.govresearchgate.net

In a comparative study, various N,N-dimethyl-amines with different acyl chain lengths were evaluated for their effect on the primary root growth of Arabidopsis seedlings. researchgate.net The findings indicate that while shorter-chain amines like N,N-dimethyloctamine (C8-DMA) had no significant effect, longer-chain compounds starting from N,N-dimethyldodecylamine (C12-DMA) caused substantial inhibition of primary root growth. researchgate.net this compound, with its 10-carbon chain, demonstrated an intermediate level of activity in this spectrum.

Interactive Data Table: Effect of N,N-Dimethyl-amines on Primary Root Growth in Arabidopsis thaliana

The table below summarizes the observed effects of N,N-dimethyl-amines with varying acyl chain lengths on the primary root growth of Arabidopsis thaliana seedlings after 10 days of growth on a 0.2x MS agar (B569324) medium.

CompoundAcyl Chain LengthObserved Effect on Primary Root GrowthReference
N,N-DimethyloctamineC8No significant effect researchgate.net
This compound C10 Intermediate inhibitory effect researchgate.net
N,N-DimethyldodecylamineC12>80% reduction in length (at 3µM) researchgate.net
N,N-DimethyltetradecylamineC14>80% reduction in length (at 3µM) researchgate.net
N,N-DimethylhexadecylamineC16>80% reduction in length (at 3µM) researchgate.net

Environmental Fate and Ecotoxicological Research

Biodegradation Pathways and Kinetics

The biodegradability of N,N-Dimethyldecylamine has been assessed through various studies, indicating its susceptibility to breakdown by microorganisms under certain conditions.

Under aerobic conditions, this compound has been shown to be biodegradable. hjkxyj.org.cn Studies following OECD guidelines have classified it as readily biodegradable, although some tests indicated that the 10-day window criterion was not always met. oecd.org For instance, a manometric respirometric test (OECD 301 F) using activated sludge from a domestic sewage treatment plant showed biodegradation rates of 74% based on theoretical chemical oxygen demand (COD) and 67% based on nitrogen biochemical oxygen demand (N-BOD) after 28 days. oecd.org In a Closed Bottle Test (OECD 301D) with activated sludge, approximately 70% degradation was achieved in 28 days, meeting the 10-day window with 60% degradation after 10 days. oecd.org When river water was used as the inoculum in a Closed Bottle Test, about 80% degradation occurred in 28 days, also fulfilling the 10-day window criterion. oecd.org However, a MITI-I test (OECD 301 C) showed a lower degradation of 49.4% after 14 days. oecd.org

A study on styrene-butadiene rubber wastewater demonstrated that N,N-Dimethyldodecylamine could be completely degraded within 19 days under aerobic conditions. hjkxyj.org.cn

This compound is considered inherently biodegradable. industrialchemicals.gov.au Inherent biodegradability tests, such as the Zahn-Wellens test (OECD 302 B), have been conducted. oecd.org In one such test using industrial activated sludge, an elimination of 87% and 92% (related to DOC) was observed after 27 and 29 days, respectively. oecd.org Another Zahn-Wellens test showed 95% elimination based on COD after 8 days. oecd.org The half-life of different quaternary ammonium (B1175870) salts, a class of compounds to which this compound is related, in aquatic environments has been found to range from 0.5 to 1.6 days. researchgate.net

High removal efficiency of this compound is observed in wastewater treatment plants (WWTPs). researchgate.net In an activated sludge simulation test using domestic activated sludge, a mean primary degradation of 99.6% was achieved. oecd.orgoecd.org Another laboratory-scale sewage treatment plant using industrial activated sludge reported a 99.99% elimination rate for C12-14 alkyldimethylamine. oecd.org It is suggested that a biodegradation rate constant of 1 h⁻¹ can be assumed for WWTPs. researchgate.net The SimpleTreat Model estimates that up to 87% of the chemical disposed to sewer may be removed during sewage treatment. industrialchemicals.gov.au

Table 1: Elimination Rates of this compound in Simulated Wastewater Treatment Systems

Test System Inoculum Hydraulic Retention Time Elimination Rate Reference
Activated Sludge Simulation Domestic Activated Sludge 6 hours 99.6% (mean primary degradation) oecd.orgoecd.org
Laboratory Sewage Treatment Plant Industrial Activated Sludge ~4 hours 99.99% (primary transformation of C12-14 alkyldimethylamine) oecd.org
SimpleTreat Model - - up to 87% industrialchemicals.gov.au

The metabolic pathway for this compound generally involves the fission of the Calkyl-N bond. oecd.orgresearchgate.net This breakdown process results in the formation of dimethylamine (B145610) and decanal (B1670006). oecd.orgresearchgate.net This metabolic step significantly reduces the toxicity of the parent compound. oecd.org

Environmental Distribution and Partitioning Studies

The distribution of this compound in the environment is influenced by its physical and chemical properties, particularly its tendency to adsorb to solids.

This compound exhibits a high potential for adsorption onto sludge. oecd.orgoecd.org This is a key factor in its removal during wastewater treatment. researchgate.net In a Zahn-Wellens test, 46% of the substance was adsorbed onto the sludge within the first 3 hours, later decreasing to about 33%. oecd.org In another similar test, 77% of the substance was adsorbed onto the sludge one hour after the test began, decreasing to around 34% after one day. oecd.org As a cationic surfactant, it is expected to have a notable adsorption affinity for soil and sediment. industrialchemicals.gov.au

Table 2: Adsorption of this compound onto Sludge in Zahn-Wellens Tests

Test Initial Adsorption Adsorption After 1 Day Adsorption After 18 Days Reference
Test 1 46% (after 3 hours) - ~33% oecd.org
Test 2 77% (after 1 hour) ~34% - oecd.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Dimethylamine
Decanal

Volatilization from Aqueous Environments (e.g., Surface Waters)

The potential for a chemical to volatilize from water is described by its Henry's Law constant. For this compound, the estimated Henry's Law constant is 4.9 x 10⁻³ atm-m³/mol. echemi.com This value suggests that this compound is expected to volatilize from water surfaces. echemi.com

The volatilization half-life for a model river and a model lake are estimated to be 2 hours and 6 days, respectively, if adsorption is not taken into account. echemi.com However, when considering adsorption, the volatilization half-life from a model pond is estimated to be around 160 days. echemi.com This indicates that while the compound has a tendency to move from water to the atmosphere, its association with particles and sediment can significantly slow this process. echemi.com It is also important to note that since this compound is a tertiary amine with a pKa of 9.97, it will be almost entirely in its protonated (charged) form in typical environmental pH ranges. oecd.org In this state, volatilization from surface waters is not expected to be a significant process. oecd.org

Potential for Bioaccumulation in Aquatic Organisms

The potential for a substance to accumulate in living organisms is a critical aspect of its environmental risk assessment. This is often initially evaluated using the octanol-water partition coefficient (log Kow), which measures a chemical's lipophilicity, or its tendency to associate with fats. For this compound, the estimated log Kow is 5.4 to 5.5, which indicates a high potential for bioaccumulation. oecd.orgenv.go.jp

A more direct measure of bioaccumulation is the bioconcentration factor (BCF), which is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water. An estimated BCF of 310 has been calculated for this compound. nih.gov According to standard classification schemes, this BCF value suggests a high potential for bioconcentration in aquatic organisms. nih.gov

Aquatic Ecotoxicity Assessment of this compound and Related Amines

Toxicity to Algal Species (e.g., Desmodesmus subspicatus)

This compound has been shown to be toxic to algal species. In studies with Desmodesmus subspicatus (formerly known as Scenedesmus subspicatus), a 72-hour EC50 (the concentration causing a 50% effect on growth) was found to be less than 23.5 µg/L. oecd.orgoecd.org Another study reported a 72-hour EC50 of 14 µg/L for the same species. oecd.org When tested in river water, the 72-hour EC50 for Scenedesmus subspicatus was 56 mg/L. oecd.orgoecd.org A related compound, this compound N-oxide, showed a 72-hour EC50 for growth inhibition in Pseudokirchneriella subcapitata (another green algae) of 0.159 mg/L. ecolab.com

Toxicity of this compound and Related Compounds to Algae

Species Compound Endpoint Duration Value Reference
Desmodesmus subspicatus This compound EC50 (growth) 72 hours < 23.5 µg/L oecd.orgoecd.org
Desmodesmus subspicatus This compound EC50 (growth) 72 hours 14 µg/L oecd.org
Scenedesmus subspicatus This compound EC50 (growth) 72 hours 56 mg/L oecd.orgoecd.org

Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)

This compound is also toxic to aquatic invertebrates. For the water flea Daphnia magna, a 48-hour EC50 (immobilization) of 0.083 mg/L (83 µg/L) has been reported. oecd.orgenv.go.jp A similar compound, this compound N-oxide, had a 48-hour EC50 of 2.63 mg/L for Daphnia magna. ecolab.com

Toxicity of this compound and Related Compounds to Daphnia magna

Compound Endpoint Duration Value Reference
This compound EC50 (immobilization) 48 hours 0.083 mg/L oecd.orgenv.go.jp

Toxicity to Fish Species (e.g., Oncorhynchus mykiss, Oryzias latipes, Pimephales promelas)

Acute toxicity studies have been conducted on several fish species. For rainbow trout (Oncorhynchus mykiss), a 96-hour LC50 (the concentration lethal to 50% of the test fish) was reported to be 570 µg/L. env.go.jp Another study with a related species, Brachydanio rerio (zebrafish), found a 96-hour LC50 in the range of 0.71 to 1 mg/L. oecd.orgfishersci.com For the fathead minnow (Pimephales promelas), a chronic study showed a No Observed Effect Concentration (NOEC) of 0.42 mg/L over 21 days. scjp.com There is limited data available for the Japanese medaka (Oryzias latipes). scjp.comregulations.gov

Toxicity of this compound to Fish

Species Endpoint Duration Value Reference
Oncorhynchus mykiss (Rainbow Trout) LC50 96 hours 570 µg/L env.go.jp
Brachydanio rerio (Zebrafish) LC50 96 hours 0.71 - 1 mg/L oecd.orgfishersci.com

Chronic Toxicity Studies and No Observed Effect Levels (NOEL)

Chronic toxicity studies provide insight into the long-term effects of a chemical on aquatic organisms. For the green algae Desmodesmus subspicatus, a 72-hour No Observed Effect Concentration (NOEC) for growth inhibition was determined to be 2.6 µg/L. env.go.jp In a reproduction study with the aquatic invertebrate Daphnia magna, a 21-day NOEC of 36 µg/L was established. oecd.orgenv.go.jp For the fathead minnow (Pimephales promelas), a 42-day study on mortality resulted in a NOEC of ≥ 1357 mg/l, although this value seems high in comparison to other studies. cormen.cz Another study on Pimephales promelas reported a 120-day LC50 of 0.87 mg/l. sigmaaldrich.com A 28-day subchronic toxicity study established a No Observed Effect Level (NOEL) of 50 mg/kg bw/day. oecd.orgoecd.org

Chronic Toxicity and No Observed Effect Levels for this compound

Species Endpoint Duration Value Reference
Desmodesmus subspicatus NOEC (growth) 72 hours 2.6 µg/L env.go.jp
Daphnia magna NOEC (reproduction) 21 days 36 µg/L oecd.orgenv.go.jp
Pimephales promelas NOEC (mortality) 42 days ≥ 1357 mg/l cormen.cz
Pimephales promelas LC50 120 days 0.87 mg/l sigmaaldrich.com

Applications in Advanced Materials Science and Catalysis

Nanomaterials Synthesis and Engineering

N,N-Dimethyldecylamine has emerged as a significant player in the precise construction of nanomaterials, influencing their size, shape, and surface properties, which in turn dictates their performance in various applications.

Role as Capping Agent in Bimetallic Nanoparticle Synthesis

In the synthesis of bimetallic nanoparticles, which are of great interest for their synergistic catalytic and electronic properties, controlling the growth and preventing the agglomeration of particles is critical. This compound and its close structural analogs, such as N,N-Dimethyldodecylamine, have demonstrated their efficacy as capping agents.

Tailoring Properties of Nanomaterials for Catalysis and Sensing Applications

The functionalization of nanoparticle surfaces is a key strategy for tailoring their properties for specific applications. The chemical characteristics of this compound make it a candidate for modifying the surface of nanomaterials to enhance their catalytic activity and sensing capabilities. While direct research specifically detailing the use of this compound for this purpose is emerging, the principles of using tertiary amines to functionalize nanoparticle surfaces are well-established.

By anchoring this compound to the surface of a nanomaterial, its decyl chains can alter the hydrophobicity of the surface, which can be crucial for reactions occurring at interfaces. Furthermore, the dimethylamino group can serve as a basic site, influencing the catalytic properties of the nanoparticle in acid-base reactions. In the realm of chemical sensing, the modification of sensor surfaces with a layer of this compound could create a selective interface for the adsorption of specific analytes, thereby enhancing the sensitivity and selectivity of the sensor.

Mesoporous Materials and Separations Research

The ability of this compound to act as a swelling agent and a functionalizing agent has been harnessed in the development of advanced mesoporous materials with tailored pore structures and surface chemistries.

Pore Expansion of Organosilica Materials

The pore size of mesoporous materials is a critical parameter that governs their performance in applications such as catalysis, separation, and drug delivery. This compound (also referred to as dimethyldecylamine or DMDA in some literature) has been effectively used as a pore-expanding agent, or "expander," in the synthesis of mesoporous silicas.

For instance, in the synthesis of pore-expanded amino-functionalized mesoporous silicas, the addition of DMDA to the synthesis mixture leads to a significant increase in the average pore diameter. nih.gov This pore expansion is attributed to the incorporation of the bulky decyl chains of the amine into the surfactant micelles that template the mesoporous structure. While specific studies on aminopropyl-functionalized ethane-bridged bifunctional periodic mesoporous organosilicas are not widely reported, the successful use of DMDA in similar systems suggests its potential applicability in tuning the pore architecture of these advanced materials.

Preparation of Quaternary Ammonium (B1175870) Embedded Stationary Phases

In the field of separation science, particularly in liquid chromatography, the development of stationary phases with unique selectivity is of paramount importance. This compound has been instrumental in the creation of a novel stationary phase known as QA C10.

This stationary phase is synthesized by immobilizing this compound onto a chloropropyl-silica surface. This process results in a quaternary ammonium group embedded between a propyl and a decyl chain. The resulting QA C10 stationary phase exhibits a mixed-mode character, possessing both hydrophobic (from the decyl chain) and ionic (from the quaternary ammonium group) characteristics. This dual nature allows for unique separation capabilities, particularly for the selective separation of alkaloids from complex mixtures. Under acidic conditions, the stationary phase can effectively separate alkaloids from neutral and acidic compounds based on an ion-exclusion mechanism.

Catalysis and Reaction Facilitation

Beyond its role in materials synthesis, this compound itself can act as a catalyst or a reaction facilitator in various chemical transformations. As a tertiary amine, its basic nature and the presence of a lone pair of electrons on the nitrogen atom are key to its catalytic activity.

Use as a Catalyst in Various Chemical Reactions

Tertiary amines are a well-established class of catalysts, and this compound is utilized in this capacity across several industrial processes. These amines can accelerate polymerization processes and are particularly effective in the production of polyurethanes. researchgate.net In polyurethane foam production, tertiary amine catalysts, such as N,N-dimethylcyclohexylamine and 1,4-diazabicyclo[2.2.2]octane (DABCO), are essential for controlling the reaction rates between polyols and isocyanates. researchgate.netsemanticscholar.org They influence the gelling and blowing reactions, which are critical for achieving the desired foam structure and properties. semanticscholar.org this compound can function within this context, promoting reactions to form the polymer matrix. mofanpu.com

Furthermore, tertiary amines are investigated as catalysts or co-catalysts in the polymerization of other monomers. google.com For instance, certain tertiary amines are known to catalyze the polymerization of acrylic monomers. While aromatic amines have sometimes been found to inhibit such reactions, specific formulations can leverage their catalytic properties to control polymerization rates and polymer characteristics. google.com The catalytic activity of this compound is also relevant in the synthesis of quaternary ammonium compounds, where it acts as a precursor.

Investigation of Catalytic Activity in Specific Organic Transformations

Research has highlighted the role of this compound in specific organic and materials synthesis transformations. One notable application is its use as a swelling agent or pore expander in the synthesis of mesoporous silica (B1680970) materials. sigmaaldrich.com These materials, such as MCM-41, are characterized by a regular arrangement of uniform pores and a high surface area, making them valuable as catalysts or catalyst supports. this compound facilitates the expansion of the pores within these structures, thereby modifying their properties for specific applications in catalysis and drug delivery. sigmaaldrich.comnbinno.com

The compound also serves as a key intermediate in the synthesis of other functional molecules. It is a reactant in the preparation of the biocide Benzyldecyldimethylammonium chloride and in the synthesis of emodin (B1671224) quaternary ammonium salt derivatives, which have been investigated for their potential as anticancer agents. nbinno.com

Table 1: Role of this compound in Specific Transformations
TransformationRole of this compoundResulting Material/ProductPotential Application
Pore expansion of mesoporous organosilica spheres (e.g., MCM-41)Swelling agent / Pore expanderPore-expanded silica materialsCatalysis, Drug delivery, Sensing sigmaaldrich.comnbinno.com
Synthesis of Benzyldecyldimethylammonium chlorideReactant / IntermediateQuaternary ammonium biocideControl of microorganisms nbinno.com
Synthesis of emodin quaternary ammonium salt derivativesSynthetic intermediateEmodin derivativesPharmaceutical research (e.g., anticancer agents) nbinno.com

Corrosion Inhibition Research

The long alkyl chain and the polar amine group of this compound make it an effective corrosion inhibitor, a substance that, when added in a small concentration to an environment, decreases the corrosion rate of a metal. made-in-china.comresearchgate.net Organic compounds containing nitrogen are widely used for this purpose, as they can effectively protect various metals in corrosive environments. mdpi.com

Mechanistic Studies of Corrosion Protection and Film Formation

The primary mechanism by which this compound and similar long-chain amines inhibit corrosion is through adsorption onto the metal surface. mdpi.comchemgulf.com This process forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. researchgate.netarkema.com The inhibition mechanism involves several key interactions:

Adsorption: The nitrogen atom in the amine's head group has a lone pair of electrons, which facilitates its adsorption onto the metal surface. This can occur through two main processes: physisorption, which involves electrostatic interactions between the charged inhibitor and the metal, and chemisorption, which involves charge sharing or transfer from the inhibitor molecules to the metal's vacant d-orbitals to form a coordinate-type bond. mdpi.comiium.edu.my

Film Formation: Once adsorbed, the long, hydrophobic decyl chains of the this compound molecules orient themselves away from the metal surface. chemgulf.com This creates a dense, non-polar layer that displaces water and repels other corrosive agents, preventing them from reaching and reacting with the metal. chemgulf.comarkema.com

Mixed Inhibition: Polarization studies of similar amine-based inhibitors show that they often function as mixed-type inhibitors. This means they adsorb on the metal surface and impede both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) electrochemical reactions that constitute the corrosion process. researchgate.netresearchgate.net

The effectiveness of this protective film is often described by adsorption isotherms, such as the Langmuir isotherm, which relates the concentration of the inhibitor in the solution to the extent of surface coverage on the metal. researchgate.netresearchgate.net

Table 2: Mechanistic Aspects of Corrosion Inhibition by this compound
Mechanistic StepDescriptionKey Molecular Feature
AdsorptionAttachment of inhibitor molecules to the metal surface via physisorption or chemisorption. iium.edu.myPolar tertiary amine head group (-N(CH₃)₂) with a lone pair of electrons.
Protective Film FormationFormation of an organized, dense molecular layer that acts as a physical barrier. arkema.comHydrophobic decyl tail (-C₁₀H₂₁) that repels water and corrosive species. chemgulf.com
Corrosion Reaction SuppressionInhibition of both anodic and cathodic reactions at the metal-electrolyte interface. researchgate.netSurface coverage by the adsorbed film, blocking active sites.

Application in Metalworking Fluids and Industrial Systems

In industrial settings, this compound's properties as a corrosion inhibitor are highly valued, particularly in the formulation of metalworking fluids. basf.com These fluids are essential for cooling and lubricating metal workpieces during machining operations. Water-dilutable metalworking fluids require components that provide alkalinity and corrosion control to protect both the machinery and the workpiece. stle.org

Amines are added to these fluids to neutralize acidic components and to maintain an alkaline pH (typically between 9 and 9.5), which helps to limit the growth of microorganisms and prevent corrosion. basf.comstle.org As a hydrophobic amine, this compound can be used in combination with hydrophilic amines to create a balanced formulation that offers excellent pH buffering and long-term stability. basf.com Its film-forming ability provides robust anti-corrosion properties, extending the lifespan of the fluid and enhancing its performance. arkema.comeastman.com

Beyond metalworking, these film-forming amines are used in other industrial systems where corrosion is a concern. For example, they are applied in oil and gas production to protect pipelines and equipment from corrosion caused by water, CO₂, and H₂S. centriumenergy.com The persistent film formed by these amines provides long-lasting protection even in harsh operational conditions. centriumenergy.com

Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are essential for separating N,N-Dimethyldecylamine from complex matrices and quantifying its presence, particularly at trace levels in environmental and biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for Environmental and Biological Samples

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) stands as a highly selective and sensitive method for the determination of this compound and its analogs in aqueous environmental samples such as river and sea water. researchgate.net This technique is favored for its ability to provide definitive identification and quantification even at nanogram-per-liter concentrations. researchgate.net

The methodology typically involves a chromatographic separation on a C18 column followed by detection using a mass spectrometer, often in the positive ion electrospray ionization (ESI+) mode. The use of multiple reaction monitoring (MRM) enhances selectivity by tracking specific precursor-to-product ion transitions for the analyte. For related long-chain alkyldimethylamines, this approach has proven effective in achieving low detection limits. researchgate.net

Table 1: LC/MS/MS Parameters for Analysis of a Homologous Compound (N,N-dimethyldodecylamine) This table is illustrative of typical parameters and is based on methods for a closely related compound.

ParameterValue
Chromatographic ColumnC18 reversed-phase
Mobile PhaseGradient of methanol and water with formic acid
Ionization ModePositive Ion Electrospray (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M+H]⁺
Product Ions (m/z)Specific fragments for quantification and confirmation
Method Detection LimitAs low as ng/L range researchgate.net

The analysis of biological matrices can present challenges due to high background noise and low analyte concentrations, often necessitating efficient sample extraction and cleanup prior to LC/MS/MS analysis. nih.gov Chemical derivatization can also be employed to improve the chromatographic separation and detection sensitivity of amines and related compounds in biological samples. alkafeel.edu.iq

Solid Phase Extraction for Sample Preparation in Trace Analysis

Due to the typically low concentrations of this compound in environmental samples, a pre-concentration step is crucial. Solid Phase Extraction (SPE) is a widely used technique for this purpose, effectively extracting and concentrating the analyte from large volumes of a liquid sample. researchgate.netnih.gov This sample preparation method is based on the principle of distributing solutes between a solid phase and a liquid phase. nih.gov

For long-chain tertiary amines like this compound from water samples, a reversed-phase SPE cartridge is commonly utilized. The process involves passing the water sample through the cartridge, where the analyte is retained on the solid sorbent. Subsequently, interfering substances are washed away, and the analyte is eluted with a small volume of an appropriate organic solvent, such as methanol. researchgate.net This not only concentrates the analyte but also removes matrix components that could interfere with the subsequent LC/MS/MS analysis. nih.gov The efficiency of SPE is dependent on factors such as the type of sorbent, sample pH, and the choice of elution solvent. mdpi.com

Spectroscopic Characterization in Synthetic and Structural Research

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of synthesized this compound.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. atriainnovation.com For this compound, the FTIR spectrum is characterized by the presence of absorptions related to the alkyl chains and the tertiary amine group, and notably, by the absence of absorptions associated with N-H bonds.

The key characteristic peaks in the FTIR spectrum of this compound are expected to be:

C-H Stretching Vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the methyl (CH₃) and methylene (CH₂) groups in the decyl and methyl substituents.

C-N Stretching Vibrations: Aliphatic amines typically show C-N stretching absorptions in the 1020-1250 cm⁻¹ region. The specific position of this band can provide information about the structure of the amine.

Absence of N-H Bands: As a tertiary amine, this compound lacks N-H bonds. Therefore, its FTIR spectrum will not show the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850-3000C-H StretchAlkyl (CH₂, CH₃)
1450-1470C-H BendAlkyl (CH₂)
1370-1380C-H BendMethyl (CH₃)
1020-1250C-N StretchTertiary Aliphatic Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different chemical environments of the hydrogen atoms. For this compound, the spectrum would show distinct signals for the protons on the N-methyl groups, the methylene group adjacent to the nitrogen, the other methylene groups in the decyl chain, and the terminal methyl group of the decyl chain. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm) RangeMultiplicityIntegration
-N(CH₃)₂~2.2Singlet6H
-N-CH₂-~2.2-2.3Triplet2H
-(CH₂)₈-~1.2-1.6Multiplet16H
-CH₂-CH₃~0.8-0.9Triplet3H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would show separate signals for the N-methyl carbons, the carbons of the decyl chain, with the carbon adjacent to the nitrogen appearing at a distinct chemical shift compared to the other alkyl carbons. alkafeel.edu.iq The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, making it an excellent tool for confirming the molecular structure. alkafeel.edu.iq

Other Analytical Techniques for Biological and Materials Characterization

Beyond chromatographic and standard spectroscopic methods, other analytical techniques are relevant in the context of this compound's applications, particularly in materials science. This compound has been used as a pore-expanding agent in the synthesis of mesoporous organosilicas. nih.gov The characterization of these resulting materials provides indirect analytical information related to the role of the amine.

Techniques used to characterize these materials include:

Nitrogen Adsorption-Desorption Analysis: This technique is used to determine the specific surface area, pore volume, and pore size distribution of the synthesized mesoporous materials. The successful synthesis of pore-expanded materials, facilitated by this compound, would be confirmed by these measurements.

Electron Microscopy: Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and structure of the mesoporous materials, confirming the ordered pore structure that this compound helps to create.

In the context of biological characterization, while specific applications directly analyzing this compound with these techniques are not prominent, general methods for analyzing analytes in biological matrices include various forms of microextraction and specialized spectroscopic methods.

Spectrophotometric Measurements in Microbial and Cytotoxicity Studies

Spectrophotometry is a fundamental technique for quantifying the effects of chemical compounds on microbial growth and cell viability. This method measures the intensity of light passing through a sample solution to determine the concentration of an absorbing substance. In the context of this compound, it is instrumental in assessing its antimicrobial and cytotoxic properties.

Microbial Studies: The antimicrobial activity of this compound derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of a substance that prevents visible growth of a microorganism. A common method involves preparing a series of dilutions of the compound in a liquid growth medium, inoculating it with the target microorganism, and incubating it. The growth is then assessed by measuring the turbidity of the culture with a spectrophotometer at a specific wavelength (e.g., 600 nm). A significant decrease in absorbance compared to a control indicates inhibition of microbial growth.

Cytotoxicity Studies: The cytotoxicity of this compound and its derivatives on eukaryotic cells can be quantified using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce the yellow MTT tetrazolium salt into a purple formazan product. nih.gov The cells are incubated with the compound for a specific period, after which the MTT reagent is added. The resulting formazan crystals are then dissolved in a suitable solvent, and the absorbance of the solution is measured with a spectrophotometer, typically around 570 nm. researchgate.netscielo.br A decrease in absorbance indicates a reduction in cell viability.

A study on a gemini (B1671429) quaternary ammonium (B1175870) salt (QAS) containing two decyl residues, derived from this compound, demonstrated its biological activity. The cytotoxicity of this compound was assessed against human keratinocytes (HaCaT cell line) using the MTT assay, and its antimicrobial activity was tested against various reference strains. nih.gov

Table 1: Antimicrobial and Cytotoxic Activity of a Gemini Quaternary Ammonium Salt Derivative of this compound
Organism/Cell LineParameterValue (µg/mL)
Candida albicansMIC32
Candida glabrataMIC16
Escherichia coliMIC32
Staphylococcus aureusMIC8
Human Keratinocytes (HaCaT)IC₅₀12.8 ± 1.2

Data sourced from a study on gemini QAS derivatives. nih.gov

Fluorescence Microscopy for Cellular Interaction Analysis

Fluorescence microscopy is a powerful tool for visualizing the interaction of molecules with cells in real-time. This technique utilizes fluorescently labeled compounds that emit light upon excitation with a specific wavelength, allowing for their localization within cellular structures to be observed.

To study the cellular interactions of this compound, a fluorescent analogue can be synthesized. For instance, a quaternary ammonium compound with a similar alkyl chain length (dodecyl instead of decyl) was labeled with a fluorescent dye (NBD) to create NBD-DDA. nih.gov This fluorescent probe can then be incubated with cells, and its uptake and distribution can be monitored using fluorescence microscopy.

Research using such fluorescently labeled quaternary ammonium compounds has shown that they can localize to the cell envelope of bacteria. nih.govbiorxiv.org Confocal laser scanning microscopy (CLSM), a specialized type of fluorescence microscopy, can provide high-resolution images and three-dimensional reconstructions of the stained cells. By co-staining with dyes that mark specific cellular compartments (e.g., the cell membrane or nucleus), the precise localization of the compound can be determined.

The process typically involves:

Labeling: Synthesizing a fluorescent derivative of this compound or a close structural analogue.

Incubation: Treating the target cells (bacterial or eukaryotic) with the fluorescent probe.

Imaging: Visualizing the cells under a fluorescence microscope using appropriate filters for the fluorophore.

Analysis: Observing the pattern of fluorescence to determine the cellular structures with which the compound is associated.

Studies with the fluorescent analogue NBD-DDA in E. coli have demonstrated that the fluorescence intensity is highest at the cell edges, suggesting localization to the cell envelope, a primary target for quaternary ammonium compounds. nih.gov

Table 2: Research Findings from Fluorescence Microscopy of a Labeled Quaternary Ammonium Compound (NBD-DDA)
ParameterObservationImplication
Cellular LocalizationFluorescence concentrated at the cell periphery.The compound primarily interacts with and localizes to the cell envelope.
Uptake KineticsStaining increases over time, reaching half-maximal saturation in approximately 5 minutes.The compound is rapidly taken up by the bacterial cells.

Findings based on a study of a fluorescently labeled dodecyl-chain quaternary ammonium compound, a structural analogue of a decyl-chain compound. nih.gov

Dynamic Light Scattering (DLS) for Micelle Formation and Stability

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution, such as micelles. researchgate.netmuser-my.com As an amphiphilic molecule, this compound, particularly in its protonated or quaternized form, can self-assemble into micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). muser-my.com DLS is an ideal method for characterizing these micelles. researchgate.net

The DLS technique works by illuminating the sample with a laser and detecting the fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. By analyzing the time-dependent fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter can be calculated using the Stokes-Einstein equation. muser-my.com

DLS studies on surfactant solutions can provide valuable information on:

Critical Micelle Concentration (CMC): By measuring the scattered light intensity at different surfactant concentrations, the CMC can be identified as the concentration at which a significant increase in scattering intensity occurs, indicating the formation of micelles. researchgate.netnih.gov

Micelle Size: DLS directly measures the hydrodynamic diameter of the micelles, providing insights into their size and how it is affected by factors such as concentration, temperature, pH, and ionic strength. jpn.orgacs.org

Micelle Stability: The stability of the micelles under different conditions can be assessed by monitoring changes in their size and size distribution over time.

Table 3: Representative DLS Data for a Structurally Similar Surfactant (Dodecyltrimethylammonium Bromide - DTAB) in 0.1M NaBr
DTAB Concentration (mM)Z-Average Diameter (nm)
54.2
104.0
203.8
503.5
1003.2

This data for DTAB, a cationic surfactant with a C12 alkyl chain, illustrates the typical trend of decreasing micelle size with increasing surfactant concentration above the CMC, which can be attributed to increased charge repulsion between micelles. researchgate.net

Future Research Directions and Emerging Applications

Development of Next-Generation Biocidal and Antimicrobial Materials

N,N-Dimethyldecylamine is a key precursor in the synthesis of quaternary ammonium (B1175870) salts (QAS), a class of cationic surfactants known for their potent antimicrobial properties. nih.gov Research is actively exploring the creation of novel QAS derivatives from this compound to develop next-generation biocidal materials with enhanced efficacy and specialized applications.

One area of investigation involves the synthesis of gemini (B1671429) quaternary ammonium salts. These compounds feature two quaternary ammonium moieties connected by a spacer, and they often exhibit significantly lower minimum inhibitory concentrations (MIC) compared to their single-headed counterparts. nih.gov For instance, research into gemini QAS derived from aliphatic amines like this compound has demonstrated potent activity against various pathogens. nih.gov Studies have shown that QAS with two decyl residues are particularly effective against yeasts like Candida albicans and bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov The mechanism of action is believed to involve the disruption of the bacterial membrane's integrity. researchgate.net

The antimicrobial activity of these compounds is highly dependent on the length of the alkyl chain. Research on homologous series of N-alkyl-N,N-dimethylamine oxides and N-alkyl betaines shows that antimicrobial activity increases with chain length up to a certain point, after which a "cutoff effect" is observed. nih.gov This suggests an optimal lipophilic/hydrophilic balance is necessary for the molecule to effectively disrupt microbial cell walls. nih.gov For N-alkyl-N,N-dimethylamine oxides, the peak activity is often seen around a 14-carbon chain. nih.gov

Future work is focused on creating materials with these biocidal moieties immobilized on surfaces. For example, N-chloramines have been combined with quaternary ammonium groups to create biocides with enhanced and synergistic bactericidal activity, which can be covalently bonded to polymer surfaces for applications in self-sanitizing textiles or medical devices. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Quaternary Ammonium Salts (QAS) with Decyl Chains Against Various Microorganisms.
MicroorganismCompound TypeMIC (µg/mL)
S. aureus (reference and clinical strains)Gemini QAS with two decyl residues8
E. coli (reference strain)Gemini QAS with two decyl residues32
C. albicans & C. glabrata (yeasts)Gemini QAS with two decyl residues16–32

Advancements in Sustainable Synthesis Protocols and Green Chemistry Principles

The chemical industry is increasingly focused on developing sustainable manufacturing processes that minimize waste, reduce energy consumption, and utilize renewable resources. rsc.org The synthesis of alkyl amines, including this compound, is an area where green chemistry principles can be applied to improve environmental performance. rsc.org

Traditional synthesis routes for tertiary amines may involve multi-step processes with hazardous reagents. Emerging research focuses on catalytic routes that offer higher atom economy and efficiency. For example, catalytic hydrogenation of N,N-dimethyldodecylamide is one method used to produce the corresponding tertiary amine. Future advancements aim to replace traditional catalysts with more sustainable alternatives, such as those based on earth-abundant metals, and to conduct these reactions in greener solvents or even solvent-free conditions. iipseries.org

Key green chemistry principles applicable to this compound synthesis include:

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. iipseries.org

Use of Renewable Feedstocks: Exploring pathways to produce alkyl amines from bio-based sources rather than petrochemicals.

Catalysis: Utilizing highly selective catalysts to reduce byproducts and lower the energy requirements of reactions.

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids, or eliminating solvents altogether. iipseries.org

One-pot synthesis methods and the use of microwave or ultrasound irradiation to accelerate reactions are also being explored to reduce reaction times and energy inputs. rsc.org The goal is to develop protocols that are not only environmentally benign but also economically competitive with existing methods. researchgate.net

Exploration of Novel Applications in Drug Delivery Systems and Pharmaceutical Formulations

The unique chemical properties of this compound make it a valuable intermediate in the pharmaceutical industry. nbinno.com It serves as a reactant in the synthesis of complex molecules with potential therapeutic applications, such as emodin (B1671224) quaternary ammonium salt derivatives, which have been investigated as potential anticancer agents. chemicalbook.com

A significant area of future research is the use of this compound in the development of advanced drug delivery systems. Its ability to act as a pore-expanding agent for mesoporous organosilicas is of particular interest. nbinno.comsigmaaldrich.com Materials like aminopropyl-functionalized ethane-bridged bifunctional periodic mesoporous organosilicas (APEPMOs) and monodisperse phenylene-bridged organosilica spheres can be modified using this compound to enlarge their pore sizes. chemicalbook.com This modification is crucial for encapsulating large therapeutic molecules, such as proteins and nucleic acids, and controlling their release.

The surface-active properties derived from this compound are also being explored in pharmaceutical formulations to improve the solubility and stability of poorly water-soluble drugs. nbinno.com By serving as a precursor to surfactants and emulsifiers, it can help create stable nanoemulsions or microemulsions that enhance drug bioavailability.

Research on Environmental Remediation Strategies for Alkyl Amines

While alkyl amines have widespread industrial applications, their release into the environment is a concern that necessitates research into effective remediation strategies. researchgate.net The environmental fate of amines depends heavily on their structure; some alkanolamines are known to be highly susceptible to biodegradation, while certain tertiary amines may be more persistent. researchgate.netnih.gov

Research into the environmental impact of amines focuses on their biodegradability and aquatic toxicity. researchgate.net Studies have shown that degradation rates in marine environments can be slower than in freshwater systems. researchgate.net This has led to research on advanced oxidation processes (AOPs), bioremediation, and adsorption techniques to remove alkyl amines from wastewater.

Strategies being investigated include:

Bioremediation: Identifying and cultivating microbial consortia capable of degrading persistent tertiary amines.

Adsorption: Using materials like activated carbon, zeolites, or functionalized polymers to capture amines from industrial effluent.

Advanced Oxidation Processes (AOPs): Employing methods such as ozonation or photocatalysis to break down the amine structure into less harmful compounds.

Companies that produce and use alkyl amines are also focusing on mitigation strategies at the source, such as implementing robust water treatment facilities, reducing water consumption through recycling, and developing green belts around manufacturing sites to help contain pollution. alkylamines.comenvironmentclearance.nic.in

Integration into Functional Polymers and Coatings for Enhanced Performance

This compound is used as a building block to create functional polymers and specialized coatings. Its integration into a polymer backbone or as a pendant group can impart desirable properties such as antimicrobial activity, improved conductivity, or enhanced thermal stability.

A key application is in the synthesis of anion-conductive polymers for alkaline fuel cells. Researchers have synthesized comb-shaped quaternized poly(2,6-dimethyl phenylene oxide)s by reacting the base polymer with compounds derived from this compound. The long alkyl side chains pendant to the nitrogen cation create a unique morphology that enhances anion conductivity and improves the durability of the polymer electrolyte membrane.

In the field of coatings, this compound is a precursor for biocides used as industrial preservatives in paints, adhesives, and other coatings to prevent microbial growth. epa.gov Future research is aimed at developing "smart" coatings that release the antimicrobial agent in response to specific environmental triggers, such as changes in pH or the presence of bacteria. Furthermore, its role as a capping agent in nanoparticle synthesis is being explored to control particle size and stability, which is crucial for incorporating nanoparticles into high-performance coatings for improved scratch resistance, UV protection, or self-healing capabilities.

Q & A

Q. What analytical methods are recommended for verifying the purity of N,N-Dimethyldecylamine in pharmaceutical testing?

The United States Pharmacopeia (USP) specifies gas–liquid chromatography (GLC) as the primary method for assessing purity, requiring a minimum content of 98% for reagent-grade material. This method ensures separation and quantification of impurities, such as residual amines or degradation byproducts, under standardized chromatographic conditions .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols mandate the use of personal protective equipment (PPE), including gloves, goggles, and fume hoods, due to potential skin and respiratory hazards. Long-term storage should be avoided, as degradation may increase toxicity. Disposal must comply with federal and local regulations, guided by qualified personnel .

Q. What are the key physicochemical properties of this compound critical for experimental design?

Essential properties include its molecular formula (C₁₂H₂₇N), molecular weight (185.35 g/mol), and CAS number (1120-24-7). Its miscibility with organic solvents and immiscibility with water influence solvent selection for reactions. Thermodynamic data, such as enthalpy of formation (ΔfH°), can be sourced from NIST Chemistry WebBook for reaction feasibility studies .

Advanced Research Questions

Q. How does this compound act as a selective catalyst poison in hydrogenation reactions?

In ruthenium-catalyzed reductions, This compound selectively binds to active sites, inhibiting further catalytic activity. This property is exploited to suppress undesired side reactions, such as ester or ketone hydrogenation, while preserving amide reduction pathways. Experimental optimization involves adjusting silane (e.g., PhMe2SiH) stoichiometry and avoiding tertiary amines (e.g., Et3N) to mitigate poisoning effects .

Q. What role does this compound play in pore expansion of mesoporous silica materials like MCM-41?

During hydrothermal synthesis, This compound acts as a swelling agent, increasing pore size from ~3.15 nm to 25 nm and pore volume from 0.85 to 3.6 cm³/g. This is achieved by intercalation into the surfactant template, followed by selective extraction and calcination. The process enables tailored material design for adsorption or catalysis applications .

Q. How can conflicting data on the stability of this compound in long-term storage be resolved?

Degradation studies indicate that prolonged storage under ambient conditions leads to oxidative byproducts. Researchers should:

  • Monitor purity via GLC or LC-MS before critical experiments.
  • Store the compound in inert atmospheres (e.g., argon) at ≤4°C.
  • Validate batch-specific stability using accelerated aging tests (e.g., 40°C/75% relative humidity) .

Q. What methodological challenges arise when quantifying trace this compound in complex matrices?

Matrix interference (e.g., surfactants or salts) can suppress ionization in mass spectrometry. Solutions include:

  • Solid-phase extraction (SPE) with C18 cartridges for pre-concentration.
  • Derivatization with trifluoroacetic anhydride (TFAA) to enhance detectability in GC-MS.
  • Internal standardization using deuterated analogs (e.g., d₃-This compound) .

Data Contradiction Analysis

Q. Why do studies report varying catalytic inhibition efficiencies of this compound across reaction systems?

Discrepancies arise from differences in:

  • Catalyst composition (e.g., Ru vs. Pd nanoparticles).
  • Solvent polarity, which affects amine-catalyst binding kinetics.
  • Substrate steric hindrance, altering accessibility to active sites. Systematic kinetic profiling under controlled conditions (temperature, pressure, solvent) is recommended to isolate variables .

Methodological Recommendations

Q. How should researchers validate synthetic routes for This compound derivatives?

  • Use nuclear magnetic resonance (NMR) to confirm substitution patterns (e.g., ¹H NMR: δ 2.15–2.30 ppm for N-CH3 groups).
  • Employ high-resolution mass spectrometry (HRMS) for molecular ion verification.
  • Cross-reference synthetic yields with computational models (e.g., DFT for reaction energetics) .

Q. What strategies mitigate environmental release of This compound during large-scale experiments?

  • Implement closed-loop systems with scrubbers for vapor capture.
  • Utilize biodegradability assays (e.g., OECD 301F) to assess ecological impact.
  • Partner with certified waste management services for neutralization (e.g., acidic hydrolysis) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyldecylamine
Reactant of Route 2
N,N-Dimethyldecylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.